molecular formula C13H16BF4NS2 B8234514 C13H16BF4NS2

C13H16BF4NS2

Cat. No.: B8234514
M. Wt: 337.2 g/mol
InChI Key: KAAWMBJRUXHMMX-UHFFFAOYSA-N
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Description

C₁₃H₁₆BF₄NS₂ is a boron-containing organofluorine compound with a molecular weight of 353.21 g/mol. Its structure includes a tetrafluoroborate (BF₄⁻) group, a sulfur-containing moiety (S₂), and an aromatic or aliphatic carbon backbone (C₁₃H₁₆N). The sulfur atoms may enhance stability or enable coordination with metals, while the nitrogen atom could contribute to hydrogen bonding or catalytic activity .

Properties

IUPAC Name

diethyl-(4-phenyl-1,3-dithiol-2-ylidene)azanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NS2.BF4/c1-3-14(4-2)13-15-10-12(16-13)11-8-6-5-7-9-11;2-1(3,4)5/h5-10H,3-4H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAWMBJRUXHMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+](=C1SC=C(S1)C2=CC=CC=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF4NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H16BF4NS2 typically involves the use of boron reagents in a Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it a popular choice for forming carbon-carbon bonds. The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

C13H16BF4NS2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form boron-containing oxidation products.

    Reduction: Reduction reactions can convert the compound into different boron-containing reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-containing alcohols or ketones, while reduction may produce boron-containing alkanes or alkenes.

Scientific Research Applications

C13H16BF4NS2: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.

    Biology: Investigated for its potential use in biological labeling and imaging due to its boron content.

    Medicine: Explored for its potential therapeutic applications, including as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the development of advanced materials, such as boron-containing polymers and composites.

Mechanism of Action

The mechanism by which C13H16BF4NS2 exerts its effects depends on its specific application. In organic synthesis, the compound acts as a boron source in coupling reactions, facilitating the formation of carbon-carbon bonds. In biological applications, the boron atoms in the compound can interact with biological molecules, enabling its use in imaging and therapy. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares C₁₃H₁₆BF₄NS₂ with structurally or functionally related compounds from the provided evidence, focusing on molecular composition, elemental analysis, and key properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Elements (%) Distinctive Features
C₁₃H₁₆BF₄NS₂ C₁₃H₁₆BF₄NS₂ 353.21 B (3.06%), F (21.57%), S (18.16%) Boron-fluorine core; sulfur enhances stability; potential Lewis acid catalyst .
9b C₁₅H₁₀FNO₂ 255.24 C (70.73%), F (7.44%), N (5.70%) Fluorinated aromatic compound; lacks boron/sulfur; used in photodynamic therapy .
11b C₁₅H₉N₃O₆ 327.24 N (12.62%), O (29.35%) High oxygen/nitrogen content; likely a nitro or carbonyl derivative for explosives .
C₁₀H₉FN₂O₃ C₁₀H₉FN₂O₃ 224.19 F (8.47%), N (12.50%) Fluorinated heterocycle; potential antibiotic or agrochemical intermediate .
C₄H₃FN₂O₂ C₄H₃FN₂O₂ 134.08 F (14.19%), N (20.90%) Small fluorinated molecule; possible building block for pharmaceuticals .

Key Observations:

Boron and Sulfur Uniqueness : C₁₃H₁₆BF₄NS₂ is distinct in its boron and sulfur content, absent in compounds like 9b and 11b . Boron enables Lewis acid catalysis, while sulfur may improve thermal stability or redox activity .

Fluorine’s Role : All compounds except 11b contain fluorine, which enhances lipophilicity and metabolic stability. However, C₁₃H₁₆BF₄NS₂ has higher fluorine density (4 F atoms) than 9b (1 F) or C₁₀H₉FN₂O₃ (1 F) .

Nitrogen Variability: Nitrogen is present in all compounds but varies in bonding (e.g., aromatic amines in C₁₀H₉FN₂O₃ vs. nitro groups in 11b). C₁₃H₁₆BF₄NS₂’s nitrogen may act as a hydrogen-bond donor, enhancing solubility .

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